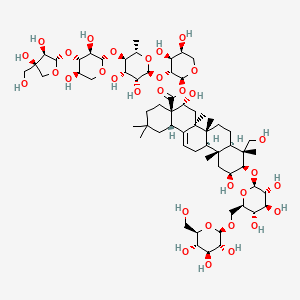
N-(1-benzylpiperidin-4-yl)-3-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Benzamide Derivatives
Research has shown that benzamide derivatives, including compounds related to N-(1-benzylpiperidin-4-yl)-3-bromobenzamide, have been synthesized and characterized for their potential as CCR5 antagonists. These compounds have been evaluated for their biological activity, suggesting their application in therapeutic areas targeting CCR5 receptors (H. Bi, 2015).
Potential for PET Imaging of σ Receptors
Another significant application involves the synthesis of N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide for PET imaging. In vitro studies highlighted these compounds' high affinities to σ receptors, indicating their utility in PET imaging for σ receptors in humans. This development opens avenues for non-invasive imaging techniques that could aid in diagnosing and understanding various neurological disorders (C. Shiue et al., 1997).
Therapeutic and Diagnostic Applications
The research extends to exploring the therapeutic and diagnostic applications of benzamide derivatives. This includes investigating these compounds for their efficacy in melanoma imaging, acting as inhibitors for poly(adenosine diphosphate-ribose) synthesis, and their roles in antibacterial activities against resistant strains like MRSA. The versatility of N-(1-benzylpiperidin-4-yl)-3-bromobenzamide related compounds in various scientific research areas underscores their potential in developing new therapeutic and diagnostic tools.
For instance, studies on radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have revealed high melanoma uptake, suggesting their use in imaging melanoma metastases (M. Eisenhut et al., 2000). Similarly, the synthesis and pharmacological characterization of specific benzamide derivatives have been linked to high affinity σ receptor ligands, potentially useful for imaging breast cancer (C. John et al., 1995).
Mecanismo De Acción
Target of Action
N-(1-benzylpiperidin-4-yl)-3-bromobenzamide is a member of the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom
Mode of Action
Compounds in the n-benzylpiperidines class have been associated with various cellular signaling pathways and intracellular calcium homeostasis .
Biochemical Pathways
It’s worth noting that n-benzylpiperidines have been associated with regulation of intracellular calcium homeostasis .
Result of Action
It’s worth noting that n-benzylpiperidines have been associated with regulation of intracellular calcium homeostasis, which can have various downstream effects .
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c20-17-8-4-7-16(13-17)19(23)21-18-9-11-22(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEHCYIXUWNOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)Br)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]amino}acetamide](/img/structure/B2965994.png)



![4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2966002.png)




![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B2966009.png)


![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2966013.png)
